molecular formula C16H14Br2O3 B2699167 4-(Benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde CAS No. 834907-57-2

4-(Benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde

Cat. No.: B2699167
CAS No.: 834907-57-2
M. Wt: 414.093
InChI Key: CZYCQULYMNTUNF-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of benzyloxy, dibromo, and ethoxy functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-(Benzyloxy)-5-ethoxybenzaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent such as chloroform or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: 4-(Benzyloxy)-2,3-dibromo-5-ethoxybenzoic acid.

    Reduction: 4-(Benzyloxy)-2,3-dibromo-5-ethoxybenzyl alcohol.

    Substitution: 4-(Benzyloxy)-2,3-dimethoxy-5-ethoxybenzaldehyde (when using sodium methoxide).

Scientific Research Applications

4-(Benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde is unique due to the presence of both dibromo and ethoxy groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs. The dibromo groups enhance its electrophilic character, making it more reactive in substitution reactions, while the ethoxy group can influence its solubility and interaction with biological targets.

Properties

IUPAC Name

2,3-dibromo-5-ethoxy-4-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Br2O3/c1-2-20-13-8-12(9-19)14(17)15(18)16(13)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYCQULYMNTUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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